1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride
Overview
Description
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17Cl2N. . This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a butan-1-amine moiety.
Mechanism of Action
Target of Action
The compound’s primary targets are likely to be receptors or enzymes in the body that interact with amines. These could include neurotransmitter receptors or enzymes involved in neurotransmitter synthesis or degradation .
Mode of Action
The compound might interact with its targets through a variety of mechanisms, including binding to the active site, acting as a substrate, or inhibiting the function of the target. The exact mode of action would depend on the specific target .
Biochemical Pathways
The compound could potentially affect several biochemical pathways, particularly those involving neurotransmitters. For example, it might influence the synthesis, release, or reuptake of neurotransmitters .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on several factors, including its chemical structure and the route of administration. For example, amines are often well-absorbed in the gastrointestinal tract, but they can also be rapidly metabolized .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts on neurotransmitter systems, it could potentially affect mood, cognition, or other neurological functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, amines can be protonated or deprotonated depending on the pH, which could affect their activity .
Preparation Methods
The synthesis of 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzene and butan-1-amine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the alkylation of 2-chloro-4-methylbenzene with butan-1-amine under controlled temperature and pressure conditions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Chloro-4-methylphenyl)butan-2-amine and 1-(2-Chloro-4-methylphenyl)butan-3-amine share structural similarities.
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)butan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-4-11(13)9-6-5-8(2)7-10(9)12;/h5-7,11H,3-4,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZZTZMPYIKZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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